2-bromoethyl 2,2,2-trifluoroacetate
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Overview
Description
2-bromoethyl 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C4H4BrF3O2 and a molecular weight of 220.97 g/mol . This compound is characterized by the presence of trifluoromethyl and bromoethyl groups, which impart unique chemical properties.
Preparation Methods
2-bromoethyl 2,2,2-trifluoroacetate can be synthesized through various synthetic routes. One common method involves the esterification of 2,2,2-trifluoroacetic acid with 2-bromoethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Chemical Reactions Analysis
2-bromoethyl 2,2,2-trifluoroacetate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Oxidation Reactions: The ester can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-bromoethyl 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying their structure and function.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromoethyl 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the lipophilicity of the compound, allowing it to penetrate biological membranes more easily. The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins involved in various biological pathways .
Comparison with Similar Compounds
2-bromoethyl 2,2,2-trifluoroacetate can be compared with other similar compounds, such as:
2,2,2-Trifluoroacetic acid-2-chloroethyl ester: This compound has a chloroethyl group instead of a bromoethyl group, which can affect its reactivity and biological activity.
2,2,2-Trifluoroacetic acid-2-iodoethyl ester: The presence of an iodoethyl group can lead to different chemical and biological properties compared to the bromoethyl ester.
2,2,2-Trifluoroacetic acid-2-fluoroethyl ester: The fluoroethyl group can impart unique properties to the compound, making it useful in specific applications.
Each of these compounds has its own unique set of properties and applications, highlighting the versatility of the trifluoroacetic acid derivatives.
Properties
IUPAC Name |
2-bromoethyl 2,2,2-trifluoroacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrF3O2/c5-1-2-10-3(9)4(6,7)8/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOQYZOMAGLRIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)OC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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